Equivalent RBC Glutathione Repletion with Lower Molar Dose vs. NAC in ARDS Patients
In a randomized, double-blind, placebo-controlled trial in ARDS patients, intravenous OTC (63 mg/kg every 8h) increased RBC glutathione by 49% from baseline over 10 days, compared to a 47% increase with NAC (70 mg/kg every 8h) [1]. Despite a 10% lower molar dose, OTC achieved statistically equivalent GSH repletion. The mortality rate in the OTC group was 35%, compared to 36% for NAC and 40% for placebo [1].
| Evidence Dimension | RBC glutathione increase from baseline |
|---|---|
| Target Compound Data | 49% increase (63 mg/kg dose) |
| Comparator Or Baseline | NAC: 47% increase (70 mg/kg dose); Placebo: baseline |
| Quantified Difference | 2% absolute difference favoring OTC despite 10% lower molar dose |
| Conditions | Randomized, double-blind, placebo-controlled trial; ARDS patients; 10-day IV infusion |
Why This Matters
OTC achieves equivalent GSH repletion to NAC at a lower molar dose, suggesting superior metabolic efficiency for glutathione synthesis.
- [1] Bernard GR, et al. A trial of antioxidants N-acetylcysteine and procysteine in ARDS. Chest. 1997; 112(1): 164-172. View Source
